6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(2-bromo-4-nitrophenyl)ethylidene)hydrazide
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Overview
Description
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(2-bromo-4-nitrophenyl)ethylidene)hydrazide is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology .
Preparation Methods
The synthesis of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(2-bromo-4-nitrophenyl)ethylidene)hydrazide typically involves a multi-step process. One common method starts with the cyclocondensation of isatin derivatives with 1,2-diaminobenzenes . This reaction is often carried out in the presence of a suitable catalyst, such as acetic acid or formic acid . The resulting intermediate is then subjected to further functionalization to introduce the (1-(2-bromo-4-nitrophenyl)ethylidene)hydrazide moiety . Industrial production methods may involve optimization of reaction conditions to improve yield and purity .
Chemical Reactions Analysis
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(2-bromo-4-nitrophenyl)ethylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbonyl derivatives.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine site. Common reagents used in these reactions include potassium carbonate, dimethyl sulfoxide (DMSO), and various reducing agents.
Scientific Research Applications
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(2-bromo-4-nitrophenyl)ethylidene)hydrazide has several scientific research applications:
Mechanism of Action
The primary mechanism of action of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(2-bromo-4-nitrophenyl)ethylidene)hydrazide involves DNA intercalation . By inserting itself between DNA base pairs, the compound disrupts the normal processes of DNA replication and transcription, leading to cell death . This mechanism is particularly effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(2-bromo-4-nitrophenyl)ethylidene)hydrazide is unique due to its specific functional groups and their arrangement. Similar compounds include:
NCA0424: Known for its DNA binding affinity and anticancer properties.
B-220: Exhibits high activity against herpes simplex virus and cytomegalovirus.
9-OH-B-220: Similar to B-220 but with additional hydroxyl groups that enhance its binding affinity to DNA. These compounds share the indoloquinoxaline core structure but differ in their substituents, leading to variations in their biological activities.
Properties
CAS No. |
117007-39-3 |
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Molecular Formula |
C24H17BrN6O3 |
Molecular Weight |
517.3 g/mol |
IUPAC Name |
N-[(E)-1-(2-bromo-4-nitrophenyl)ethylideneamino]-2-indolo[3,2-b]quinoxalin-6-ylacetamide |
InChI |
InChI=1S/C24H17BrN6O3/c1-14(16-11-10-15(31(33)34)12-18(16)25)28-29-22(32)13-30-21-9-5-2-6-17(21)23-24(30)27-20-8-4-3-7-19(20)26-23/h2-12H,13H2,1H3,(H,29,32)/b28-14+ |
InChI Key |
LOPQVNBKLXVSJH-CCVNUDIWSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31)/C5=C(C=C(C=C5)[N+](=O)[O-])Br |
Canonical SMILES |
CC(=NNC(=O)CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31)C5=C(C=C(C=C5)[N+](=O)[O-])Br |
Origin of Product |
United States |
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